molecular formula C15H14O4 B1662419 Rhapontigenin CAS No. 500-65-2

Rhapontigenin

Katalognummer B1662419
CAS-Nummer: 500-65-2
Molekulargewicht: 258.27 g/mol
InChI-Schlüssel: PHMHDRYYFAYWEG-NSCUHMNNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rhapontigenin is a stilbenoid, which can be isolated from Vitis coignetiae or from Gnetum cleistostachyum . It has shown action on prostate cancer cells and has been shown to inhibit the human cytochrome P450 1A1 , an enzyme implicated in the biotransformation of a number of carcinogenic and immunotoxic compounds .


Synthesis Analysis

A method was established to enzymatically synthesize rhapontigenin from the glycosylated parent compound rhaponticin . A novel and simple high-performance liquid chromatographic method was developed for the determination of rhapontigenin .


Molecular Structure Analysis

Rhapontigenin (1a) and isorhapontigenin (1b) consist of a pair of positional isomers. Rhapontin (1d) is the glucoside of rhapontigenin (1b). Therefore, comparison of their structures can be used to analyze the structure–activity relationship in the ferroptosis inhibitory action of the monostilbene family .


Chemical Reactions Analysis

The anti-inflammatory action of rhaponticin and rhapontigenin involves the inhibition of the activation of NF-κB . Structure–activity relationship (SAR) studies indicated that the oxygen-containing functional groups such as –OH and –OCH3 in the benzene ring might be essential for the activity of rhaponticin .


Physical And Chemical Properties Analysis

Rhapontigenin has a molecular formula of C15H14O4 and a molar mass of 258.27 g/mol .

Wissenschaftliche Forschungsanwendungen

Metabolic and Anticancer Properties

  • Rhapontigenin has demonstrated anticancer activities and acts as a potential human cytochrome P450 inhibitor. Its metabolite, rhaponticin, shows similar effects (Chen et al., 2020).

Cardiovascular and Lipid Regulation

  • It possesses antihyperlipidemic effects, as evidenced in rats fed a high-cholesterol diet, where rhapontigenin led to a significant decrease in serum lipid levels (Jo, Kim, & Lim, 2014).
  • Rhapontigenin exhibited a cardioprotective effect in a rat model of myocardial infarction induced by isoproterenol, suggesting its potential in treating heart-related conditions (Fan, 2019).

Antioxidant and Cellular Protection

  • It shows significant antioxidant properties, protecting cells from oxidative-stress-induced damage. This includes scavenging reactive oxygen species and protecting against membrane lipid peroxidation and DNA damage (Zhang et al., 2007).

Antimicrobial and Antifungal Effects

  • Exhibits antifungal activity against Candida albicans, possibly by inducing apoptosis and inhibiting ergosterol biosynthesis (Kim, Kim, & Lim, 2013).
  • Also, it has shown enhanced antibacterial activity against Propionibacterium acnes, especially in combination with other antibiotics (Kim, Kim, & Lim, 2010).

Impact on Skin and Neurological Health

  • Rhapontigenin has been studied for its potential in inhibiting melanin synthesis, indicating its possible use in skin health applications (Lee, Kim, Park, & Lim, 2012).
  • Demonstrates a protective effect against amyloid-beta peptide-induced apoptosis in neuroblastoma cells, suggesting relevance in the context of Alzheimer's disease (Misiti et al., 2006).

Anti-inflammatory and Immunomodulatory Effects

  • Rhapontigenin has shown significant anti-inflammatory properties, which could be beneficial in various inflammatory conditions (Kołodziejczyk-Czepas & Czepas, 2019).
  • It inhibits the epithelial-mesenchymal transition in cancer cells via the PI3K/AKT/mTOR pathway, providing a potential mechanism for its anti-cancer and anti-metastatic properties (Yeh et al., 2016).

Applications in Food Preservation and Agriculture

  • Has potential as a quorum sensing inhibitor against Pectobacterium carotovorum, which could be used in the preservation of vegetables and controlling bacterial diseases in agriculture (Li et al., 2022).

Metabolism and Pharmacokinetics

  • Understanding of its metabolism and pharmacokinetics is crucial for the development of suitable dosage forms and clinical applications. Studies have characterized the metabolism pathways and bioavailability of rhapontigenin in animal models (Zhao et al., 2012).

Safety And Hazards

Rhapontigenin should be handled in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided. Dust formation and breathing mist, gas, or vapors should be avoided .

Eigenschaften

IUPAC Name

5-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-19-15-5-4-10(8-14(15)18)2-3-11-6-12(16)9-13(17)7-11/h2-9,16-18H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMHDRYYFAYWEG-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=CC(=CC(=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501023634
Record name Rhapontigenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501023634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rhapontigenin

CAS RN

500-65-2
Record name Rhapontigenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rhapontigenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rhapontigenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501023634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RHAPONTIGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22BG4NNH6W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rhapontigenin
Reactant of Route 2
Reactant of Route 2
Rhapontigenin
Reactant of Route 3
Reactant of Route 3
Rhapontigenin
Reactant of Route 4
Reactant of Route 4
Rhapontigenin
Reactant of Route 5
Reactant of Route 5
Rhapontigenin
Reactant of Route 6
Reactant of Route 6
Rhapontigenin

Q & A

A: Rhapontigenin demonstrates a strong inhibitory effect on tyrosinase, a key enzyme involved in melanin synthesis. [, , ] This inhibitory action is significantly stronger compared to its glycoside form, rhapontin. [] Additionally, rhapontigenin has been shown to inhibit melanin synthesis in B16F10 melanoma cells more effectively than rhapontin. []

A: Research suggests that rhapontigenin inhibits hypoxia-inducible factor 1-alpha (HIF-1α) accumulation in hypoxic PC-3 prostate cancer cells. [] This inhibition leads to decreased vascular endothelial growth factor (VEGF) secretion and subsequently suppresses tube formation in human umbilical vein endothelial cells, effectively hindering angiogenesis. []

A: Rhapontigenin demonstrates antioxidant properties by scavenging reactive oxygen species (ROS), DPPH radicals, and hydrogen peroxide. [] It protects against oxidative stress-induced cellular damage, including membrane lipid peroxidation and DNA damage. [] Furthermore, it inhibits apoptosis in Chinese hamster lung fibroblast (V79-4) cells exposed to hydrogen peroxide. []

A: Rhapontigenin (3,3′,5-Trihydroxy-4′-methoxystilbene) has the molecular formula C15H14O4 and a molecular weight of 258.27 g/mol. [, , ]

A: Proton NMR, 13C-NMR, UV, IR, and MALDI-Mass spectrometry have been employed to characterize and confirm the structure of rhapontigenin. [, , ] These techniques provide information on the compound's functional groups, connectivity, and molecular weight.

A: While rhapontigenin itself has not been reported to possess direct catalytic properties, its formation from rhapontin through enzymatic transformation by enzymes like Pectinex highlights its role as a substrate in biocatalytic processes. [, , , ]

A: Yes, molecular docking studies have been conducted to investigate the interactions of rhapontigenin with targets like acetylcholinesterase and amyloid-β peptide. [] These studies provide insights into the binding modes and potential inhibitory mechanisms of rhapontigenin against these targets.

A: Studies on rhapontigenin and its analogs reveal that the presence and position of hydroxyl and methoxy groups significantly influence its biological activity. For instance, rhapontigenin, with a methoxy group at ring B, exhibits weaker anti-staphylococcal activity compared to its analog, pterostilbene, which has methoxy groups at ring A. [] Similarly, the presence of a hydroxyl group at the 4′-position enhances the inhibitory effect of piceatannol against Staphylococcus aureus. []

A: Rhapontigenin, the aglycone form of rhapontin, exhibits significantly higher biological activity compared to its glycosylated counterpart. [, , ] This difference in activity is attributed to the improved cellular uptake and target interaction of the aglycone form.

A: Encapsulation of rhapontigenin within cyclodextrin complexes has shown promising results in enhancing its solubility, stability, and potentially its bioavailability. [] This approach overcomes the limitations associated with its low water solubility and susceptibility to degradation, paving the way for the development of more effective formulations.

ANone: While the provided research papers do not directly address SHE regulations, it is crucial to emphasize that any development or application of rhapontigenin as a pharmaceutical or cosmetic ingredient must adhere to all relevant safety and regulatory guidelines.

A: Several in vitro models have been employed to assess the effects of rhapontigenin, including: * Enzyme Inhibition Assays: To determine its inhibitory potential against tyrosinase, [, , ] 5-lipoxygenase, [] cyclooxygenase-1 and -2. [] * Cell Culture Studies: Assessing its anti-proliferative effects on cancer cell lines like PC-3 prostate cancer cells, [] B16F10 melanoma cells, [] and MDA-MB-231 breast cancer cells. [] * Antimicrobial Assays: Evaluating its antibacterial activity against Staphylococcus aureus [] and Propionibacterium acnes. []

ANone: Researchers have utilized various animal models, primarily rodent models, to investigate the in vivo effects of rhapontigenin:

* **Rat model of myocardial infarction:** Evaluating its cardioprotective effects in isoproterenol-induced myocardial infarction. []* **Rat model of hyperlipidemia:** Assessing its antihyperlipidemic effects in rats fed a high-cholesterol diet. [] * **Mouse model of memory impairment:**  Investigating its potential to improve scopolamine-induced memory impairment in ICR mice. [] * **Mouse model of inflammation:** Studying its anti-inflammatory effects in carrageenan-induced paw inflammation. []

ANone: The provided research articles primarily focus on the chemical characterization, in vitro activity, and some in vivo studies of rhapontigenin. Therefore, information regarding resistance mechanisms, detailed toxicity profiles, drug delivery strategies, biomarker research, specific analytical method validation, environmental impact, immunogenicity, drug-transporter interactions, and other aspects mentioned in questions 11-27 is currently limited within the scope of these studies. Further research is warranted to address these specific areas comprehensively.

ANone: Given its diverse biological activities, rhapontigenin holds promise for applications across various fields:

* **Pharmaceuticals:** Potential therapeutic agent for conditions such as cancer, [, ] cardiovascular diseases, [] hyperlipidemia, [] and neurodegenerative disorders. []* **Cosmetics:**  Promising ingredient for skin-whitening and anti-aging formulations due to its anti-melanogenic [, ] and antioxidant properties. []* **Food Industry:** Potential as a natural preservative due to its antimicrobial activity against bacteria and fungi. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.